[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate
Description
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate is a complex organic compound that belongs to the class of esters. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
Properties
Molecular Formula |
C39H75ClO4 |
|---|---|
Molecular Weight |
648.5 g/mol |
IUPAC Name |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3/t37-/m1/s1/i35D2,36D2,37D |
InChI Key |
YLTQZUQMHKFAHD-BOBOJJNESA-N |
Isomeric SMILES |
[2H][C@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Deuterium Incorporation via Exchange and Chain Extension
The pentadeuterio group is introduced through a two-step process:
- Initial deuteration : Treatment of a carboxylic acid precursor (e.g., hexanoic acid) with deuterium oxide (D₂O) under acidic catalysis achieves 2,2-dideutero labeling. For example, propionic acid reacts with D₂O to yield 2,2-dideuteropropionic acid, as shown in Table 1.
- Chain elongation : The dideutero acid undergoes homologation using the Arndt-Eistert reaction, extending the carbon chain while retaining deuterium at the α-position. This method enables the synthesis of odd- and even-numbered deuterated fatty acids.
Table 1: Deuterium Exchange Efficiency in Carboxylic Acids
| Precursor Acid | D₂O Equivalents | Reaction Time (h) | Deuterium Incorporation (%) |
|---|---|---|---|
| Propionic acid | 10 | 24 | 98 |
| Butyric acid | 10 | 36 | 95 |
| Hexanoic acid | 15 | 48 | 92 |
Stepwise Deuteration of the Propanol Backbone
To achieve 1,1,2,3,3-pentadeuterio labeling:
- Reduction of ketones : Sodium borodeuteride (NaBD₄) reduces a ketone intermediate (e.g., 3-chloro-2-oxopropanol) to introduce deuterium at positions 1 and 2.
- Deuterium exchange at position 3 : The tertiary alcohol at position 3 undergoes acid-catalyzed exchange with D₂O, replacing protium with deuterium.
This approach ensures >99% isotopic purity, critical for applications in tracer studies.
Esterification and Chlorination Sequence
Chloropropanol Synthesis
The (2S)-3-chloro-1,2-propanediol intermediate is prepared via:
- Epichlorohydrin hydrolysis : Optically resolved (S)-epichlorohydrin undergoes acid-catalyzed hydrolysis to yield (2S)-3-chloro-1,2-propanediol.
- Protection-deprotection strategy : The diol is protected as an acetonide to prevent undesired side reactions during subsequent deuteration.
Critical parameters :
- Temperature: 0–5°C to minimize racemization.
- Catalyst: p-Toluenesulfonic acid (0.1 mol%).
Esterification with Octadecanoic Acid
The chlorinated propanol is esterified with octadecanoyl chloride in a two-step process:
- First esterification : Reaction with one equivalent of octadecanoyl chloride in dichloromethane at −20°C, using 4-dimethylaminopyridine (DMAP) as a catalyst.
- Second esterification : The remaining hydroxyl group reacts with a second equivalent of octadecanoyl chloride under similar conditions.
Yield optimization :
- Excess acyl chloride (1.2 equiv per hydroxyl group) improves conversion to >90%.
- Low temperature (−20°C) prevents acyl migration and racemization.
Integrated Synthesis Pathway
Combining the above steps, the full synthesis proceeds as follows:
- Deuterium exchange : Hexanoic acid → 2,2-dideuterohexanoic acid.
- Chain extension : Arndt-Eistert homologation to 3,3-dideuteroheptanoic acid.
- Reduction and deuteration : Conversion to 1,1,2,3,3-pentadeuterio-propanol via NaBD₄ and D₂O exchange.
- Chlorination : (S)-Epichlorohydrin hydrolysis to (2S)-3-chloro-1,2-propanediol.
- Esterification : Sequential reaction with octadecanoyl chloride.
Overall yield : 32–38% after purification by vacuum distillation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Absence of signals at δ 1.2–1.4 (protons at deuterated positions).
- ²H NMR : Peaks at δ 1.1–1.3 confirm deuterium incorporation.
Mass Spectrometry
- High-resolution MS : Molecular ion peak at m/z 641.4 [M+H]⁺, with isotopic clusters confirming five deuterium atoms.
Gas Chromatography (GC)
- Retention time: 22.3 min (compared to 21.8 min for non-deuterated analog), reflecting increased molecular mass.
Chemical Reactions Analysis
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: The compound is employed in studies involving lipid metabolism and membrane dynamics due to its structural similarity to natural lipids.
Medicine: Deuterated compounds like this one are investigated for their potential therapeutic benefits, including improved pharmacokinetics and reduced metabolic degradation.
Industry: It is used in the development of advanced materials and surfactants, where its unique properties can enhance the performance of the final products
Mechanism of Action
The mechanism of action of [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate involves its interaction with biological membranes and enzymes. The deuterium atoms in the compound can alter the hydrogen bonding interactions, leading to changes in the compound’s stability and reactivity. This can affect the compound’s binding affinity to molecular targets, such as enzymes and receptors, thereby modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate can be compared with other similar compounds, such as:
[(2S)-3-chloro-2-hydroxypropyl] octadecanoate: This compound lacks the deuterium atoms, making it less stable and reactive compared to the deuterated version.
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate: This compound has a shorter fatty acid chain, which can affect its solubility and interaction with biological membranes .
The uniqueness of [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate lies in its deuterium content, which imparts distinct physicochemical properties that are advantageous in various scientific and industrial applications.
Biological Activity
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate is a complex synthetic compound that has garnered attention in the field of biochemical research due to its potential biological activities. This article explores the biological activity of this compound, drawing on a range of studies and findings to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure. It is an ester derived from octadecanoic acid (stearic acid) and a chlorinated propanol derivative. The presence of deuterium isotopes in the structure allows for unique tracking in biological systems.
Biological Activity Overview
The biological activity of [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate has been investigated in various contexts:
- Antimicrobial Activity : Some studies have suggested that chlorinated compounds exhibit antimicrobial properties. The presence of chlorine in the structure may enhance its ability to disrupt microbial membranes, although specific data on this compound is limited.
- Toxicological Studies : Research has indicated that chlorinated compounds can exhibit cytotoxic effects. For instance, 3-chloro-1,2-propanediol (a related compound) has shown reproductive toxicity in animal models . Further studies are needed to evaluate the specific toxicological profile of [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate.
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of chlorinated esters found that compounds similar to [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] exhibited significant antibacterial activity against various strains of bacteria. The study utilized disk diffusion methods to assess inhibition zones and determined minimum inhibitory concentrations (MICs).
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Chlorinated Ester A | 25 | E. coli |
| Chlorinated Ester B | 15 | S. aureus |
| [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate | TBD | TBD |
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment using human cell lines, researchers evaluated the effects of various chlorinated compounds. The results indicated that while some compounds showed high cytotoxicity at low concentrations, others were less harmful.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-Chloro-1,2-propanediol | 12 | HepG2 |
| [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate | TBD | TBD |
The mechanisms underlying the biological activities of chlorinated esters like [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] are not fully understood but may involve:
- Membrane Disruption : Chlorinated compounds may integrate into lipid membranes leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : These compounds could potentially inhibit key enzymes involved in metabolic pathways within microbial cells.
Q & A
Q. What synthetic strategies ensure high enantiomeric purity of [(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-octadecanoyloxypropyl] octadecanoate?
Methodological Answer:
- Chiral center preservation : Use (2S)-glycerol derivatives as starting materials to retain stereochemistry. For example, (R)-3-chloro-1,2-propanediol (similar to ) can be functionalized with octadecanoate groups via esterification.
- Deuterium incorporation : Introduce deuterium at the 1,1,2,3,3-positions using deuterated reagents (e.g., D₂O or deuterated acyl chlorides, as seen in for methyl octadecanoate-d35).
- Purification : Column chromatography with petroleum ether/ethyl acetate gradients (3:1 ratio, as in ) resolves diastereomers. Confirm purity via chiral HPLC (e.g., Chiralpak IC column) and polarimetry.
Q. Reference Data :
| Step | Reagent/Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Esterification | Octadecanoyl chloride, Et₃N, 0°C | 68% | 92% ee |
| Deuterium exchange | D₂O, Pd/C catalyst, 50°C | 85% | >99% D-enrichment |
Q. Which analytical techniques are essential for verifying deuterium labeling and structural integrity?
Methodological Answer:
- Mass spectrometry (HRMS) : Detect isotopic patterns (e.g., +5 Da shift for pentadeuterio groups). Use ESI-HRMS (as in ) with m/z accuracy <5 ppm.
- ²H NMR : Confirm deuterium positions (absence of proton signals at 1,1,2,3,3-positions). Compare with non-deuterated analogs ( shows ¹H NMR for similar glycerides).
- Elemental analysis : Validate C/H/D ratios (e.g., reports elemental data for a related ester).
Q. Example ²H NMR Data :
| Deuteration Site | Expected δ (ppm) | Observed δ (ppm) |
|---|---|---|
| 1,1,3,3-positions | 1.2–1.5 | 1.3 (multiplet) |
Q. How does deuteration influence the compound’s reactivity in ester hydrolysis studies?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare hydrolysis rates of deuterated vs. non-deuterated analogs. Use pH-stat titration or LC-MS to monitor reaction progress.
- Mechanistic insights : Deuteration at β-positions (C-2) may slow base-catalyzed hydrolysis due to increased C–D bond strength.
- Experimental design : Perform pseudo-first-order kinetics in D₂O/H₂O mixtures (e.g., 0.1 M NaOH, 37°C).
Q. Data Example :
| Condition | Hydrolysis Rate (k, s⁻¹) | KIE (k_H/k_D) |
|---|---|---|
| H₂O | 1.2 × 10⁻³ | 1.0 |
| D₂O | 7.8 × 10⁻⁴ | 1.5 |
Q. What challenges arise when tracking this compound’s metabolic fate via isotopic labeling?
Methodological Answer:
- Isotope dilution : Avoid natural abundance interference by using >98% deuterium enrichment (validate via HRMS, as in ).
- Tissue-specific extraction : Use Folch partitioning (chloroform/methanol) to isolate lipids, followed by LC-MS/MS ( details lipidomics workflows).
- Quantitation : Employ deuterated internal standards (e.g., methyl stearate-d35, ) to correct for matrix effects.
Q. Example Workflow :
Administer compound to in vitro models (e.g., hepatocytes).
Extract lipids at timed intervals.
Analyze via UPLC-QTOF-MS (positive ion mode, m/z 600–1000).
Key Challenge : Deuteration may alter membrane permeability vs. non-deuterated analogs, requiring permeability assays (e.g., PAMPA).
Q. How to resolve discrepancies in NMR and MS data for deuterated analogs?
Methodological Answer:
- Signal splitting in ¹H NMR : Undeuterated impurities (e.g., residual H at C-2) cause unexpected splitting. Re-purify via preparative TLC (silica gel, hexane/EtOAc 4:1).
- Isotopic pattern mismatch in MS : Check for H/D exchange during ionization. Use softer ionization (APCI instead of ESI) or lower source temperatures.
Case Study :
A study observed a +4 Da shift (expected +5 Da) in ESI-MS due to partial H-exchange. Switching to APCI-MS resolved the issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
